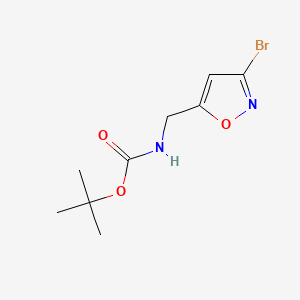

![molecular formula C15H14ClN5O3S B2678188 2-[7-[(4-Chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetamide CAS No. 313479-86-6](/img/structure/B2678188.png)

2-[7-[(4-Chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[7-[(4-Chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetamide, also known as clofarabine, is a synthetic purine nucleoside analog that has been developed as an anti-cancer agent. It has been approved by the FDA for the treatment of pediatric patients with relapsed or refractory acute lymphoblastic leukemia (ALL). Clofarabine has also shown promise in the treatment of other hematological malignancies and solid tumors.

Scientific Research Applications

Antibacterial and Anti-enzymatic Properties

Research has shown that derivatives of 2-[7-[(4-Chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetamide exhibit significant antibacterial activities against various bacterial strains. These compounds, especially 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2yl-N-(3,4-dimethylphenyl)-2-sulfanyl acetamide, demonstrate remarkable activity against bacteria like S.typhi, K.pneumonae, and S. aureus. Additionally, these derivatives display moderate inhibition of α-chymotrypsin enzyme, indicating their potential in anti-enzymatic applications. Molecular docking studies have helped identify active binding sites, correlating with the bioactivity data observed. This research suggests these compounds could be useful in developing new antibacterial agents and in understanding enzyme interactions (Siddiqui et al., 2014).

Antiviral and Antiapoptotic Effects

A specific derivative, 2-(2-methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, has been synthesized and evaluated for its effectiveness against Japanese encephalitis. This compound shows significant antiviral and antiapoptotic effects in vitro. In vivo studies with infected mice demonstrated a decrease in viral load and an increase in survival rates when treated with this compound, highlighting its potential therapeutic effects in treating viral infections (Ghosh et al., 2008).

Vibrational Spectroscopic Analysis and Antiviral Activity

The antiviral active molecule N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl] acetamide has been characterized for its vibrational signatures via Raman and Fourier transform infrared spectroscopy. The analysis confirms the stereo-electronic interactions leading to stability, which is supported by natural bond orbital analysis and vibrational spectral analysis. This research contributes to understanding the molecular structure and potential antiviral activities of such compounds (Jenepha Mary et al., 2022).

Synthesis and Characterization for Antibacterial Applications

The synthesis of novel derivatives like 5-(3-Chlorophenyl)-2-((N-(substituted)-2-acetamoyl)sulfanyl)-1,3,4-oxadiazole and their evaluation for antibacterial, hemolytic, and thrombolytic activities are also significant. These compounds have shown excellent to moderate antibacterial activity and promising thrombolytic activity, indicating their potential in the development of new treatments for cardiovascular diseases (Aziz-Ur-Rehman et al., 2020).

properties

IUPAC Name |

2-[7-[(4-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN5O3S/c1-20-12-11(13(23)19-14(20)24)21(15(18-12)25-7-10(17)22)6-8-2-4-9(16)5-3-8/h2-5H,6-7H2,1H3,(H2,17,22)(H,19,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFANYARNVNTMIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC(=O)N)CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-7-(4-thiophen-2-ylpiperidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2678105.png)

![N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2678107.png)

![5-bromo-2-{[4-(4-fluorobenzoyl)piperazin-1-yl]carbonyl}-1H-indole](/img/structure/B2678108.png)

![N-(3-fluorobenzyl)-N-(3-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2678110.png)

![Methyl 7,7-difluoro-9-oxobicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B2678115.png)

![4-Amino-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid;hydrochloride](/img/structure/B2678119.png)